molecular formula C13H8Cl2FNO2 B12072139 Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate

Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate

Cat. No.: B12072139
M. Wt: 300.11 g/mol
InChI Key: VZZQYAUTXOKVNE-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a methyl ester group, a dichlorophenyl group, and a fluorine atom attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate typically involves the esterification of 2-(3,5-dichlorophenyl)-5-fluoroisonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl and fluorine groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,5-dichlorophenyl)-isonicotinate
  • Methyl 2-(3,5-difluorophenyl)-5-fluoroisonicotinate
  • Methyl 2-(3,5-dichlorophenyl)-4-fluoroisonicotinate

Uniqueness

Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate is unique due to the specific positioning of the fluorine atom on the isonicotinic acid core. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H8Cl2FNO2

Molecular Weight

300.11 g/mol

IUPAC Name

methyl 2-(3,5-dichlorophenyl)-5-fluoropyridine-4-carboxylate

InChI

InChI=1S/C13H8Cl2FNO2/c1-19-13(18)10-5-12(17-6-11(10)16)7-2-8(14)4-9(15)3-7/h2-6H,1H3

InChI Key

VZZQYAUTXOKVNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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